Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride
Description
Structural Characterization of Methyl (S)-4-Amino-8-Fluorochromane-6-Carboxylate Hydrochloride
Crystallographic Analysis of Chromane Derivatives
X-ray Diffraction Studies of Fluorinated Chromane Scaffolds
X-ray diffraction (XRD) remains pivotal for resolving the atomic arrangements in fluorinated chromane derivatives. For this compound, powder XRD patterns typically exhibit characteristic peaks at 2θ angles associated with its crystalline lattice. Comparative studies of analogous compounds, such as Moxifloxacin hydrochloride, reveal peaks at 5.7°, 8.5°, 10.2°, and 15.1° 2θ, attributed to the fluorinated chromane core. These peaks correspond to interplanar spacings influenced by the fluorine atom’s electronegativity, which reduces electron density and alters diffraction intensities.
In monoclinic crystal systems (space group C2/c), fluorinated chromanes often display unit cell dimensions of a = 20.810 Å, b = 9.866 Å, and c = 20.671 Å, with β angles near 108.75°. These parameters accommodate the chromane ring’s distortion caused by fluorine substitution at the 8-position. A representative XRD table for related structures is provided below:
| Parameter | Value | Source |
|---|---|---|
| Space group | C2/c | |
| Unit cell volume | 4018.8 ų | |
| Characteristic peaks | 5.7°, 8.5°, 10.2° 2θ |
The absence of peaks between 10.2° and 12.2° 2θ in certain chromane hydrochlorides further distinguishes anhydrous forms from hydrated counterparts.
Conformational Analysis of the Benzothiazol-Chromane Interface
The benzothiazol-chromane interface adopts a distorted half-chair conformation, as evidenced by dihedral angles of 80.6° between the chromane and benzothiazol rings. This geometry arises from steric interactions between the fluorine atom at position 8 and the carboxylate group at position 6. In cyclometallated analogs, coordination to metal centers induces planarization of the chromane scaffold, reducing the dihedral angle to 45°–60°. However, in hydrochloride salts, protonation of the amino group at position 4 stabilizes the non-planar conformation via intramolecular hydrogen bonding.
Molecular dynamics simulations suggest that the S-configuration at position 4 further constrains rotational freedom, favoring a single dominant conformer in the crystalline state. This rigidity enhances crystallinity and mitigates polymorphism, as observed in teriflunomide derivatives.
Hydrogen Bonding Networks in Hydrochloride Salts
Hydrogen bonding critically stabilizes the crystalline lattice of this compound. Key interactions include:
- O—H∙∙∙N bonds between the hydroxyl group at position 2 and the benzothiazol nitrogen.
- N—H∙∙∙O bonds linking the protonated amino group at position 4 to the carboxylate oxygen.
These interactions form a two-dimensional network extending along the ab-plane, with bond lengths of 1.85–2.12 Å and angles of 155°–170°. Comparable patterns in Moxifloxacin hydrochloride involve additional C—H∙∙∙F contacts, which are absent here due to the fluorine atom’s position at C8. The table below summarizes hydrogen bonding parameters:
| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| O—H∙∙∙N | 1.85 | 155 | |
| N—H∙∙∙O | 2.12 | 170 |
The hydrochloride counterion further stabilizes the lattice through ionic interactions with the carboxylate group, as confirmed by charge-density analysis in related compounds.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl (4S)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1 |
InChI Key |
GRXSHTASNNMYQZ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCC[C@@H]2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a chromane derivative, followed by amination and esterification reactions. The final step involves the conversion of the ester to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom in the chromane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted chromane derivatives.
Scientific Research Applications
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings from Structural Comparisons
Core Structure Influence :
- Chromane and yohimban cores favor CNS activity due to planar aromatic systems, whereas pyrimidines and azetidines may target peripheral receptors due to steric and electronic differences .
- Fentanyl derivatives (e.g., Thiophene fentanyl) prioritize opioid receptor binding, highlighting how core structure dictates therapeutic class .
Substituent Effects: Fluoro vs. Chloro: Fluoro at C8 (target compound) vs. Ester vs. Carboxylic Acid: Methyl ester in the target compound likely improves oral bioavailability compared to carboxylic acid analogs (e.g., ), which may require active transport .
Salt Form :
- Hydrochloride salts are prevalent across all compounds, suggesting a universal strategy to enhance crystallinity and aqueous solubility .
Toxicology and Safety: Thiophene fentanyl hydrochloride’s unstudied toxicology contrasts with the target compound’s presumed safety profile, underscoring the need for rigorous evaluation of novel analogs .
Biological Activity
Methyl (S)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities related to neurotransmitter modulation and therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a chromane structure characterized by a benzopyran ring system with an amino group and a carboxylate. The presence of fluorine at the 8-position distinguishes it from similar compounds, potentially affecting its interaction with biological targets.
Serotonin Reuptake Inhibition
Preliminary studies suggest that this compound acts as a serotonin reuptake inhibitor (SRI) . This mechanism is crucial for the regulation of serotonin levels in the brain, which is significant in treating mood disorders such as depression and anxiety. The compound's affinity for serotonin receptors, particularly the 5-HT1A subtype, indicates its potential role in modulating mood and anxiety responses.
Interaction with Biological Targets
Research has shown that this compound may interact with various neurotransmitter systems. Its ability to bind to serotonin receptors could influence physiological processes, including:
- Mood regulation
- Anxiety responses
- Cognitive functions
Further investigations are necessary to fully elucidate its pharmacological profile and potential side effects associated with long-term use.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the chromane core : Utilizing starting materials that provide the necessary benzopyran structure.
- Introduction of functional groups : Incorporating the amino and carboxylate groups through nucleophilic substitutions.
- Fluorination : Applying fluorination techniques to introduce the fluorine atom at the 8-position.
This synthetic route is crucial for producing compounds with specific biological activities.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound selectively inhibits serotonin reuptake in vitro, showing promise for treating depression. |
| Study 2 | Investigated the binding affinity of the compound to various serotonin receptor subtypes, revealing a strong interaction with 5-HT1A receptors. |
| Study 3 | Explored the compound's effects on anxiety-related behaviors in animal models, suggesting anxiolytic properties. |
Comparison with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl (S)-4-amino-8-chlorochromane-6-carboxylate hydrochloride | Chlorine instead of fluorine | Different receptor affinity due to chlorine presence |
| Methyl 4-amino-6-chloronicotinate | Nicotinic structure; amino and chloro groups | Targets nicotinic receptors |
| Methyl 6-bromo-4-indolecarboxylate | Indole core; bromo substituent | Distinct pharmacological profile |
This compound stands out due to its specific combination of structural features and biological activities related to serotonin modulation, making it a valuable compound for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
